![molecular formula C22H21ClN4O2S B6546669 N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946373-66-6](/img/structure/B6546669.png)
N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
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Description
N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.1073748 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-[(4-chlorophenyl)methyl]-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a multifaceted structure that includes a chlorophenyl group, a pyridine moiety, and a cyclopentapyrimidine core. These structural elements contribute to its biological activity and potential pharmacological applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, requiring precise control of reaction conditions. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly employed for monitoring reaction progress and purifying the final product. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Screening : Studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other bacterial strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. It has been evaluated for its inhibitory effects on:
- Acetylcholinesterase (AChE) : Demonstrating strong inhibitory activity, which is crucial in the treatment of neurodegenerative diseases.
- Urease : The compound has shown significant urease inhibition, which is relevant in managing urinary infections .
Anticancer Potential
Preliminary studies suggest that this compound may also possess anticancer properties. Its structural components resemble known anticancer agents, indicating potential pathways for therapeutic development. Further investigations into its mechanisms of action are necessary to elucidate these effects.
Case Studies and Research Findings
Several studies have focused on the biological activities associated with similar compounds. For example:
- Inhibitory Effects on Enzymes : A study demonstrated that derivatives containing piperidine and sulfamoyl functionalities exhibited strong enzyme inhibition profiles .
- Antitumor Activity : Compounds with similar structural motifs have been reported to show promising results in tumor inhibition assays, suggesting that this compound may follow suit .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c23-17-6-4-15(5-7-17)12-25-20(28)14-30-21-18-2-1-3-19(18)27(22(29)26-21)13-16-8-10-24-11-9-16/h4-11H,1-3,12-14H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBXHZWIPTYDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)Cl)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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